

"confirming the selective binding of Amphotericin A to ergosterol over cholesterol"

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Compound of Interest

Compound Name: Amphotericin A

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Amphotericin B: A Clear Preference for Ergosterol Over Cholesterol

A definitive guide to the selective binding of Amphotericin B, substantiating its targeted antifungal activity.

Amphotericin B (AmB), a cornerstone in the treatment of systemic fungal infections, owes its efficacy to a remarkable selective affinity for ergosterol, the primary sterol in fungal cell membranes, over cholesterol, the analogous sterol in mammalian cells. This selective interaction is the basis for its therapeutic window, allowing it to target and disrupt fungal membranes while minimizing damage to host cells. This guide provides a comparative analysis of AmB's binding to ergosterol and cholesterol, supported by experimental data from key biophysical techniques, and outlines the methodologies used to confirm this crucial selectivity.

Quantitative Analysis: Binding Affinity and Kinetics

The preferential binding of Amphotericin B to ergosterol has been quantified using various techniques, most notably Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC). These methods provide insights into the kinetics, equilibrium, and thermodynamics of the interaction.

Surface Plasmon Resonance (SPR) Data

SPR studies have demonstrated a significantly higher affinity of AmB for lipid membranes containing ergosterol compared to those containing cholesterol. One study reported an approximately 18-fold higher affinity for ergosterol-containing membranes. The kinetic and equilibrium constants from this study are summarized in the table below.

Membrane Composition	Association Rate Constant (ka1) (M ⁻¹ s ⁻¹)	Dissociation Rate Constant (kd1) (s ⁻¹)	Equilibrium Dissociation Constant (KD1) (M)	Association Rate Constant (ka2) (s ⁻¹)	Dissociation Rate Constant (kd2) (s ⁻¹)	Overall Equilibrium Dissociation Constant (KD) (M)
POPC-Ergosterol	1.2 x 10 ³	1.5 x 10 ⁻²	1.25 x 10 ⁻⁵	3.1 x 10 ⁻³	1.9 x 10 ⁻³	6.8 x 10 ⁻⁶
POPC-Cholesterol	7.5 x 10 ¹	9.2 x 10 ⁻³	1.23 x 10 ⁻⁴	1.1 x 10 ⁻³	1.0 x 10 ⁻³	1.22 x 10 ⁻⁴

Data adapted from a study utilizing SPR to analyze the binding kinetics of Amphotericin B to model lipid membranes.

Isothermal Titration Calorimetry (ITC) Insights

Isothermal Titration Calorimetry (ITC) experiments provide direct measurement of the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS) of the interaction. While a direct side-by-side comparative table of all thermodynamic parameters is not readily available in the literature, ITC studies consistently confirm a direct and energetically favorable binding interaction between AmB and ergosterol-containing lipid vesicles, which is significantly weaker or absent with cholesterol-containing vesicles[1][2]. The observed exothermic reaction upon titration of AmB into a solution of ergosterol-containing liposomes is a hallmark of this specific binding[1].

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for researchers to replicate and validate these findings.

Surface Plasmon Resonance (SPR) Protocol

This protocol outlines the steps for analyzing the binding of Amphotericin B to sterol-containing liposomes using a BIACORE S51 system with an L1 sensor chip.

1. Liposome Preparation:

- Prepare stock solutions of 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC), ergosterol, and cholesterol in chloroform.
- Mix the lipid solutions to achieve the desired molar ratios (e.g., POPC:ergosterol 4:1 and POPC:cholesterol 4:1).
- Evaporate the solvent under a stream of nitrogen to form a thin lipid film.
- Hydrate the lipid film with a suitable buffer (e.g., PBS) to form multilamellar vesicles (MLVs).
- Create small unilamellar vesicles (SUVs) by sonication or extrusion.

2. SPR Measurement:

- Instrument: BIACORE S51
- Sensor Chip: L1
- Running Buffer: PBS containing 10% DMSO.
- Immobilization:
 - Wash the L1 sensor chip surface with three injections of 20 mmol/L CHAPS at a flow rate of 30 μ L/min.
 - Immediately inject the SUV suspension (0.5 mM lipid concentration) at a flow rate of 10 μ L/min for 500 seconds to allow for liposome capture on the sensor surface.
- Binding Analysis:
 - Prepare AmB solutions in the running buffer at various concentrations (e.g., 0.25 to 20 μ mol/L).

- Inject 100 μL of each AmB solution over the immobilized liposomes at a flow rate of 30 $\mu\text{L}/\text{min}$ for an association phase of 200 seconds.
- Allow for a dissociation phase of 400 seconds with the flow of running buffer.
- Regeneration:
 - After each binding cycle, inject 15 μL of 20 mmol/L CHAPS at 30 $\mu\text{L}/\text{min}$ to remove the captured liposomes and bound AmB.
- Data Analysis:
 - Analyze the resulting sensorgrams using appropriate binding models (e.g., a two-state reaction model) to determine the association (k_a) and dissociation (k_d) rate constants, and the equilibrium dissociation constant (K_D).

Isothermal Titration Calorimetry (ITC) Protocol

This protocol describes a general method for assessing the binding of Amphotericin B to sterol-containing large unilamellar vesicles (LUVs).

1. Sample Preparation:

- Prepare LUVs composed of POPC with and without 10% ergosterol or cholesterol by extrusion.
- Prepare a stock solution of Amphotericin B in a suitable buffer (e.g., PBS with a small percentage of DMSO to ensure solubility).
- Dialyze both the liposome suspensions and the AmB solution against the same buffer to minimize heats of dilution.

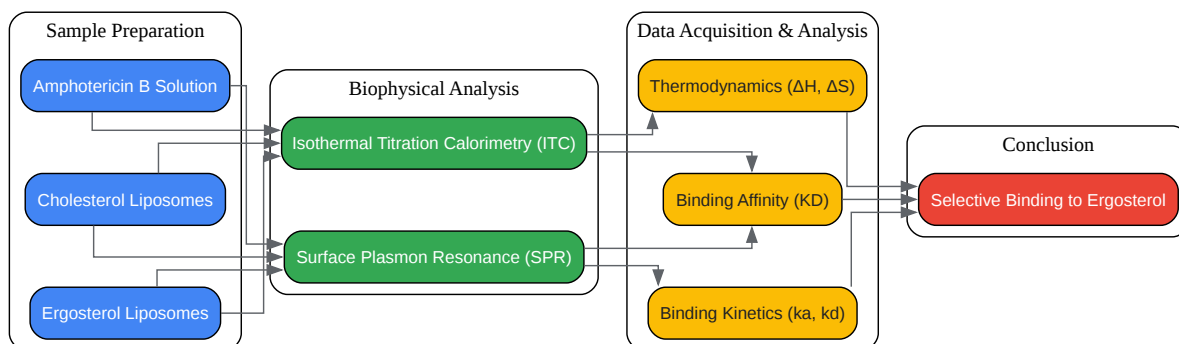
2. ITC Measurement:

- Instrument: A high-sensitivity isothermal titration calorimeter.
- Titration Procedure:

- Fill the sample cell (e.g., 200 μL) with the liposome suspension (e.g., 10-50 μM lipid concentration).
- Fill the injection syringe (e.g., 40 μL) with the AmB solution (e.g., 100-500 μM).
- Perform an initial injection of a small volume (e.g., 0.5 μL) to remove any air from the syringe tip, and discard this data point from the analysis.
- Carry out a series of injections (e.g., 19 injections of 2 μL each) at regular intervals (e.g., 150 seconds).
- Stir the sample cell continuously to ensure proper mixing.
- Control Experiments:
 - Titrate AmB into the buffer alone to measure the heat of dilution.
 - Titrate buffer into the liposome suspension to measure any heats of liposome dilution or dissociation.
- Data Analysis:
 - Subtract the heats of dilution from the raw titration data.
 - Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (K_a or K_d), stoichiometry (n), and enthalpy of binding (ΔH).
 - Calculate the Gibbs free energy (ΔG) and the entropy of binding (ΔS) from the obtained parameters.

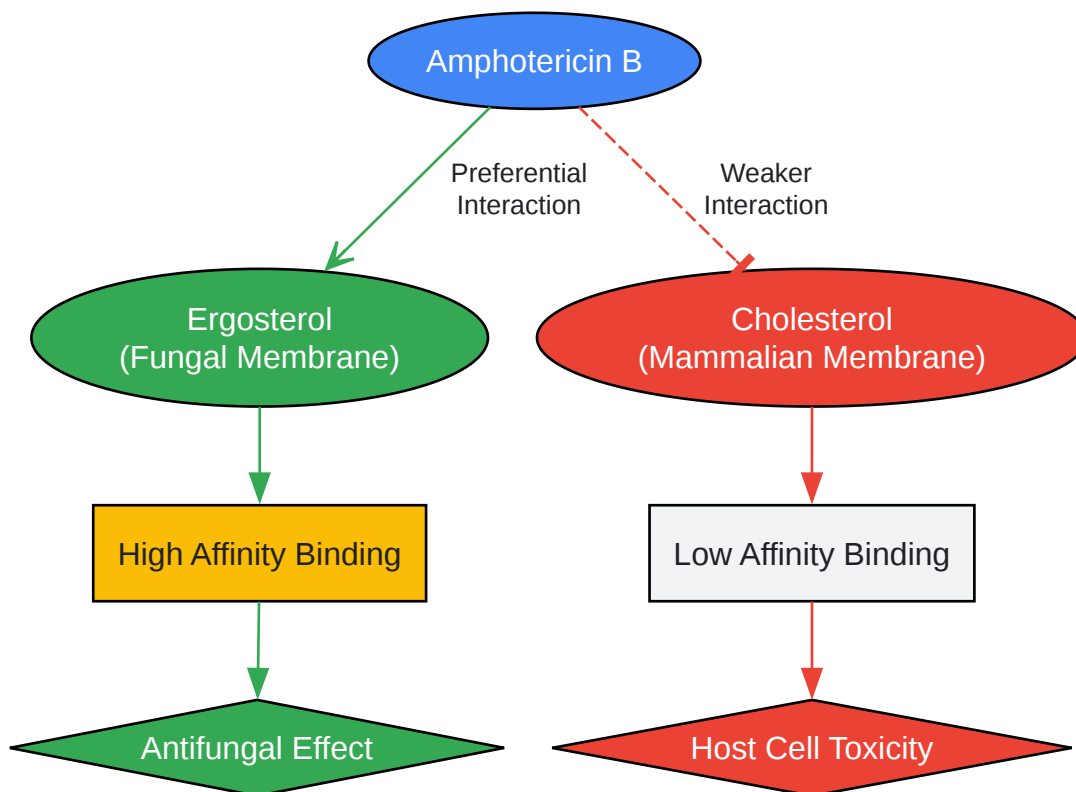
Visualization of Experimental Workflow and Binding Selectivity

The following diagrams illustrate the experimental workflow for assessing AmB's selective binding and the logical relationship of its preferential interaction.



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Caption: Experimental workflow for confirming AmB's selective binding.



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Caption: Selective binding of AmB to ergosterol leads to its antifungal effect.

Conclusion

The experimental evidence overwhelmingly confirms the selective binding of Amphotericin B to ergosterol over cholesterol. This selectivity is not just a qualitative observation but is supported by quantitative data from biophysical techniques like Surface Plasmon Resonance and Isothermal Titration Calorimetry. The significantly higher affinity and distinct thermodynamic profile of the AmB-ergosterol interaction underscore the molecular basis of its potent antifungal activity and its utility as a therapeutic agent. For researchers and drug development professionals, a thorough understanding of these differential binding characteristics is paramount for the development of new antifungal agents with improved efficacy and reduced toxicity.

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